
9-Chlorofluorene-9-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Labeling and Chromatographic Analysis
9-Chlorofluorene-9-carbonyl chloride and its derivatives like 9-fluorenone-4-carbonyl chloride (FCC) and 9-fluorenylmethyl chloroformate (FMOC-Cl) have notable applications in fluorescent labeling for chromatographic analysis. FCC is used to functionalize amino acids in an alkaline medium before their High-Performance Liquid Chromatography (HPLC) resolution, effectively creating stable, highly fluorescent derivatives. These derivatives are essential for sensitive and efficient chromatographic determination and resolution. The FMOC-Cl, similarly, reacts with primary and secondary amines to yield fluorescent and stable derivatives, enabling the derivatization and analysis of various amines, including biogenic amines, neurotransmitters, and certain drugs, for HPLC analysis. This method significantly increases sensitivity compared to conventional UV absorbance detection methods (Hsien & Chen, 2007) (Ho, 2005).
Material Sciences and Electronics
In material sciences, especially in the context of nanotechnology and electronics, 9-Chlorofluorene-9-carbonyl chloride derivatives are used in the enrichment of large-diameter semiconducting single-walled carbon nanotubes (SWCNTs) using polyfluorene extraction. This enrichment process is crucial for the development of high network density thin-film transistors, thereby contributing to advancements in electronic devices. Another significant application is observed in the electrochemical tuning of the optoelectronic properties of fluorene-based conjugated polymers. The carbonyl group in the fluorene unit can be selectively and quantitatively converted, allowing tunable optical and electrochemical properties, which are fundamental for the development of advanced electronic and photonic devices (Ding et al., 2014) (Inagi et al., 2010).
Synthetic Chemistry
In synthetic chemistry, 9-Chlorofluorene-9-carbonyl chloride and related compounds serve as intermediates in various synthetic processes. They are involved in the synthesis of fluoren-9-ones, ladder-type oligo-p-phenylene cores, and N-9-fluorenylmethoxycarbonylamino acid chlorides, showcasing their versatility in producing a wide range of complex organic molecules. These synthetic routes are significant for developing pharmaceuticals, advanced materials, and chemical sensors (Song et al., 2015) (Chen et al., 2009).
Analytical Chemistry and Sensing
In the domain of analytical chemistry, the interaction of 9-fluorenylmethyl chloroformate (FMOC-Cl) with metal ions like Fe3+ and Cu2+ has been studied for spectroscopic applications. These studies are foundational for developing sensitive fluorescent probes and sensors for detecting and quantifying metal ions, essential in environmental monitoring, and medical diagnostics (Gu et al., 2014).
Safety And Hazards
The safety data sheet for 9-Chlorofluorene suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
In a study, 9-chlorofluorene derived from 9-fluorenone in the presence of sodium methoxide in aprotic solvent was converted selectively to a dimeric olefin compound predominantly in the presence of various amino compounds . This suggests potential future directions for research and applications of 9-Chlorofluorene-9-carbonyl chloride.
Propiedades
IUPAC Name |
9-chlorofluorene-9-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O/c15-13(17)14(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRFHOOSIHTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chlorofluorene-9-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

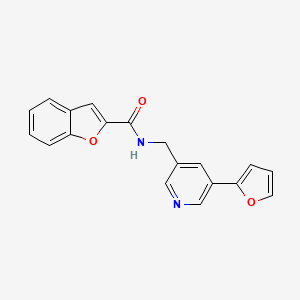

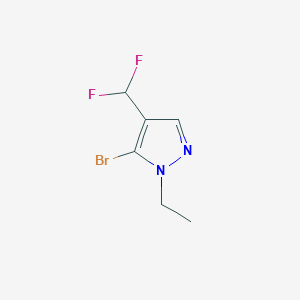
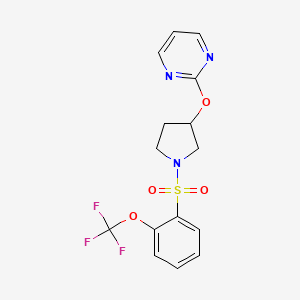
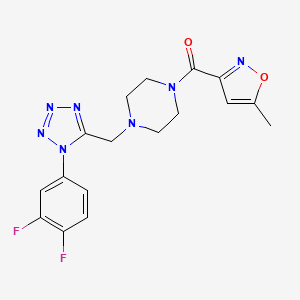
![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)


![(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2760611.png)
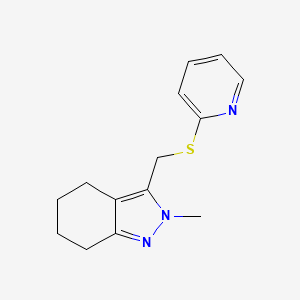
![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)
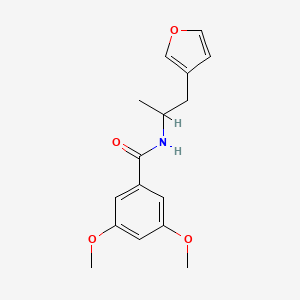
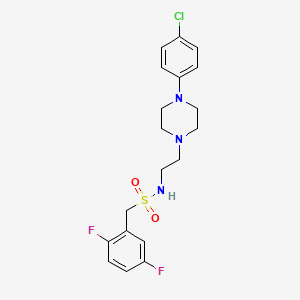
![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2760620.png)